Karaviloside II

Description

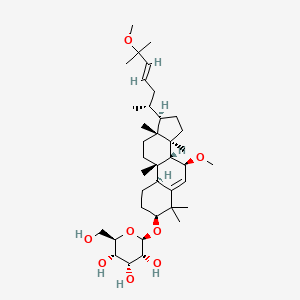

Structure

3D Structure

Properties

Molecular Formula |

C38H64O8 |

|---|---|

Molecular Weight |

648.9 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(3S,7S,8R,9S,10S,13R,14S,17R)-7-methoxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C38H64O8/c1-22(12-11-16-34(2,3)44-10)23-15-17-38(8)32-26(43-9)20-25-24(36(32,6)18-19-37(23,38)7)13-14-28(35(25,4)5)46-33-31(42)30(41)29(40)27(21-39)45-33/h11,16,20,22-24,26-33,39-42H,12-15,17-19,21H2,1-10H3/b16-11+/t22-,23-,24-,26+,27-,28+,29-,30-,31-,32-,33+,36+,37-,38+/m1/s1 |

InChI Key |

YCUBHAWXGLKZIA-GVUMCDOJSA-N |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)OC)C)C)C |

Canonical SMILES |

CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)OC)C)C)C |

Synonyms |

karaviloside II |

Origin of Product |

United States |

Isolation and Characterization Methodologies of Karaviloside Ii

Comprehensive Extraction and Purification Techniques from Momordica charantia L. Varieties

The isolation of Karaviloside II from Momordica charantia, commonly known as bitter melon, involves a multi-step process of extraction and purification. The initial step typically involves the extraction from various parts of the plant, including the fruits, seeds, and stems. nih.govnih.govresearchgate.net

A common method begins with the extraction of dried and powdered fruits of M. charantia using methanol (B129727). nih.govmdpi.com The resulting methanolic extract is then subjected to a series of chromatographic separations to isolate the target compound. nih.govmdpi.com

One documented procedure involves the following steps:

Initial Extraction: Dried and powdered fruits are extracted with methanol. mdpi.com

Solvent Partitioning: The methanol extract is partitioned between ethyl acetate (B1210297) and water. google.com

Column Chromatography: The ethyl acetate layer, which contains the less polar compounds including this compound, is then subjected to open column chromatography on silica (B1680970) gel. mdpi.comgoogle.com A gradient elution system, often starting with n-hexane and acetone (B3395972) and progressing to more polar solvent systems like acetone and methanol, is used to separate the components. google.com

Further Purification: Fractions containing this compound are further purified using techniques such as reversed-phase (RP-18) silica gel column chromatography and Sephadex LH-20 column chromatography. mdpi.com

Ultrasound-assisted extraction has also been reported as a "green" method for extracting karavilosides from different parts of the bitter melon fruit. nih.gov This technique can enhance extraction efficiency while potentially reducing solvent consumption and extraction time.

The table below summarizes a typical chromatographic purification scheme for this compound and related compounds from a methanolic extract of M. charantia.

| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) | Target Compounds Isolated |

| Initial Separation | Silica Gel | Chloroform/Methanol (gradient) | Fractions containing various momordicosides and karavilosides |

| Fraction Purification | Reversed-Phase (RP-18) Silica Gel | Methanol/Water (gradient) | This compound, Momordicoside K, Momordicoside L |

| Final Polishing | Sephadex LH-20 | Methanol | Purified this compound |

Advanced Spectroscopic and Analytical Methods Utilized for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are fundamental for determining the carbon skeleton and the placement of functional groups and glycosidic linkages.

¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, which helps in assigning the relative stereochemistry of the molecule.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating the types of carbons present (e.g., methyl, methylene, methine, quaternary, carbonyl). mdpi.com

2D NMR (COSY, HSQC, HMBC, ROESY): These experiments are crucial for establishing the complete structure. researchgate.net

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is vital for connecting different fragments of the molecule and determining the position of glycosidic linkages. mdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the aglycone and the sugar moieties. mdpi.commdpi.com

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound. mdpi.com For instance, the molecular ion of a related compound was observed at m/z 687.3967 [M + Na]⁺, allowing for the calculation of its molecular formula as C₃₇H₆₀O₁₀. mdpi.com

The combined data from these analytical methods allow for the unambiguous structural determination of this compound and other related cucurbitane triterpenoids. researchgate.net

Chemodiversity and Variability of this compound Across Different Momordica charantia Cultivars and Geographical Origins

The chemical composition of Momordica charantia, including the concentration of this compound, exhibits significant variation depending on the cultivar, geographical origin, and even the specific part of the fruit analyzed. nih.govnih.govmdpi.com

Research has shown that the chemical constituents of M. charantia from different localities can be distinct. nih.gov For example, a study comparing bitter melon from India and Saudi Arabia found differences in the quantities of various karavilosides (KV-VIII, -X, and -XI) in the skin, seeds, and pith of the fruit. nih.govmdpi.com The total amount of these karavilosides was found to be highest in the pith of the Indian variety. nih.gov

Similarly, studies on M. charantia from Sri Lanka, China, and Japan have led to the isolation of different profiles of cucurbitane-type triterpenes, highlighting the chemodiversity within the species. mdpi.comsemanticscholar.org While some compounds like momordicosides A and L have been found in Indian cultivars, other compounds such as certain karavilosides were initially identified in cultivars from other regions. mdpi.com This variability underscores the importance of considering the geographical source and specific cultivar when studying the phytochemical profile of M. charantia. nih.gov

The table below illustrates the reported presence of this compound and related compounds in M. charantia from different geographical locations.

| Compound | Reported Presence in M. charantia from: |

| This compound | Sri Lanka, China nih.govnih.gov |

| Karaviloside III | Sri Lanka, China nih.govnih.gov |

| Momordicoside K | Sri Lanka, China nih.govsemanticscholar.org |

| Momordicoside L | Sri Lanka, China, India nih.govmdpi.comsemanticscholar.org |

| Momordicoside A | China, India nih.govmdpi.com |

This chemodiversity has implications for the standardization of M. charantia extracts for any potential application and emphasizes the need for careful chemical characterization of the plant material.

Molecular Mechanisms and Biological Activities of Karaviloside Ii

Research on Antidiabetic and Hypoglycemic Potential

Karaviloside II, a cucurbitane-type triterpenoid (B12794562) found in plants such as Momordica charantia, has been a subject of scientific investigation for its potential role in managing blood glucose levels. Research has focused on its interaction with key enzymes and metabolic pathways involved in glucose homeostasis.

In vitro studies have been crucial in elucidating the specific molecular targets of this compound. These studies have demonstrated its ability to inhibit enzymes that play a significant role in carbohydrate digestion and insulin (B600854) signaling pathways.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a major negative regulator in the insulin signaling cascade. nih.gov By dephosphorylating the activated insulin receptor and its substrates, PTP1B terminates the insulin signal, and its overexpression is associated with insulin resistance. juniperpublishers.com Inhibition of PTP1B is therefore considered a promising therapeutic strategy for type 2 diabetes, as it can enhance insulin sensitivity. juniperpublishers.comnih.gov

This compound, a cucurbitane-type triterpenoid, has been identified as a noteworthy inhibitor of PTP1B. nih.govresearchgate.net Studies have highlighted its remarkable inhibitory activity against this enzyme, suggesting a potential mechanism for its hypoglycemic effects. nih.govresearchgate.netresearchgate.net The inhibition of PTP1B by compounds like this compound could lead to prolonged phosphorylation of the insulin receptor, thereby boosting the insulin signaling pathway and improving glucose uptake. juniperpublishers.com

α-Amylase is a key digestive enzyme that breaks down complex carbohydrates, such as starch, into simpler sugars. Inhibiting this enzyme can slow down carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream and thereby mitigating post-meal blood sugar spikes.

Research has shown that this compound exhibits inhibitory activity against α-amylase. nih.govresearchgate.netresearchgate.net In silico molecular docking studies have been performed to understand the interaction between this compound and α-amylase. These computational analyses predict the binding affinity of the compound to the enzyme's active site.

| Compound | Target Enzyme | Reported Finding | Study Type | Source |

|---|---|---|---|---|

| This compound | α-Amylase | Binding Affinity: -9.39 kcal/mol | Molecular Docking | nih.govtandfonline.com |

| This compound | α-Amylase | Demonstrated moderate inhibitory activity. | In Vitro Assay | researchgate.net |

Similar to α-amylase, α-glucosidase is an enzyme located in the brush border of the small intestine. It is responsible for breaking down disaccharides into monosaccharides, such as glucose, which can then be absorbed. Inhibition of α-glucosidase is an established therapeutic approach for managing type 2 diabetes. mdpi.com

Studies have identified this compound as a potent inhibitor of α-glucosidase. researchgate.netwindows.net In vitro enzymatic assays have quantified this inhibitory effect, and molecular docking studies have further explored its binding interaction with the enzyme.

| Compound | Target Enzyme | Reported Finding | Study Type | Source |

|---|---|---|---|---|

| This compound | α-Glucosidase | IC₅₀: 28.55 μM | In Vitro Assay | researchgate.netwindows.net |

| This compound | α-Glucosidase | Binding Affinity: Not explicitly stated for this compound, but Rutin showed -11.93 kcal/mol. | Molecular Docking | nih.govtandfonline.com |

Beyond direct enzyme inhibition, this compound is implicated in the modulation of fundamental cellular energy-sensing pathways that regulate glucose metabolism.

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a cellular energy sensor. mdpi.com When activated during times of low energy, AMPK works to restore energy balance by stimulating ATP-producing processes like glucose uptake and fatty acid oxidation, while inhibiting ATP-consuming anabolic pathways. mdpi.comgarvan.org.au The activation of AMPK is a key mechanism through which some antidiabetic agents exert their effects. actascientific.com

Cucurbitane triterpenoids, the class of compounds to which this compound belongs, have been found to control blood glucose balance by increasing the activity of AMPK. nih.gov This activation enhances glucose uptake and fatty acid oxidation. garvan.org.aunih.gov While research has broadly associated cucurbitane triterpenoids from Momordica charantia with AMPK activation, this provides a likely, though indirect, mechanism for this compound's metabolic effects. nih.govgarvan.org.aucapes.gov.br

Modulation of Glucose Metabolism Pathways

Stimulation of Glucose Transporter 4 (GLUT-4) Translocation

The translocation of Glucose Transporter 4 (GLUT-4) to the plasma membrane is a critical step in insulin-mediated glucose uptake into cells. Research has shown that cucurbitane-type triterpenoids, the class of compounds to which this compound belongs, play a significant role in this process.

Studies on cucurbitane glycosides such as momordicosides and karaviloside XI, isolated from Momordica charantia, have demonstrated their ability to stimulate the translocation of GLUT-4 to the cell membrane in both L6 myotubes and 3T3-L1 adipocytes. mdpi.combiocrick.comgarvan.org.aunih.gov This action is considered an essential step for the inducible entry of glucose into cells. mdpi.combiocrick.comgarvan.org.aunih.gov The mechanism underlying this effect is often associated with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. mdpi.combiocrick.comgarvan.org.aunih.gov Furthermore, a Momordica charantia insulin-like protein, mcIRBP, has been shown to induce the expression of GLUT4 and stimulate the phosphorylation of proteins involved in the insulin signaling pathway, such as PDK1 and Akt, ultimately promoting glucose uptake and clearance. mdpi.com

While direct studies on this compound's effect on GLUT-4 translocation are part of ongoing research, the activities of its closely related compounds suggest a similar mechanism of action. The ability of these compounds to enhance GLUT-4 translocation provides a basis for their potential in managing conditions associated with impaired glucose uptake.

Enhancement of Cellular Glucose Uptake and Disposal

Consistent with the stimulation of GLUT-4 translocation, this compound and related compounds have been shown to enhance cellular glucose uptake and disposal. This activity is a cornerstone of their potential anti-diabetic effects.

Cucurbitane-type triterpenoids isolated from Momordica charantia have been found to improve glucose uptake in C2C12 myotubes. researchgate.net One particular compound from this class was shown to significantly increase the activation of insulin receptor substrate-1 (IRS-1) and its downstream signaling pathways, leading to enhanced glucose transporter 4 translocation and, consequently, improved glucose uptake into skeletal muscle. researchgate.net This suggests that these compounds can improve hyperglycemia by facilitating the entry of glucose into muscle cells. researchgate.net

Furthermore, studies have indicated that karavilosides, as a group, contribute to lowering blood sugar levels by increasing glucose uptake and glycogen (B147801) synthesis in the liver, muscles, and fat cells. cabidigitallibrary.org Research on momordicosides and karaviloside XI has also revealed their capacity to enhance glucose disposal in both insulin-sensitive and insulin-resistant mice during glucose tolerance tests. mdpi.comgarvan.org.au This effect is linked to the activation of AMPK. mdpi.comgarvan.org.au

Influence on Fatty Acid Oxidation

Fatty acid oxidation is a crucial metabolic process for energy production, particularly in muscle and liver tissues. Dysregulation of this process is often associated with metabolic disorders. Evidence suggests that cucurbitane triterpenoids from Momordica charantia, including compounds structurally similar to this compound, can positively influence fatty acid oxidation.

Research has demonstrated that momordicosides, a class of cucurbitane triterpenoids, enhance fatty acid oxidation in both insulin-sensitive and insulin-resistant mice. mdpi.comgarvan.org.au This effect is associated with the activation of AMP-activated protein kinase (AMPK). mdpi.comgarvan.org.au The activation of AMPK by these compounds is a key mechanism that mediates not only glucose uptake but also the oxidation of fatty acids. mdpi.combiocrick.comgarvan.org.au By stimulating fatty acid oxidation, these compounds can contribute to improved energy metabolism and may help in mitigating the metabolic abnormalities seen in conditions like type 2 diabetes and obesity. mdpi.combiocrick.comgarvan.org.au

Inhibition of Hepatic Glucose Output

The liver plays a central role in maintaining glucose homeostasis by producing glucose during fasting states. Excessive hepatic glucose output is a major contributor to hyperglycemia in type 2 diabetes. Cucurbitane-type triterpenoids, including those related to this compound, have been shown to inhibit this process.

Studies have revealed that triterpenoids from Momordica charantia can control the balance of blood glucose by increasing the activity of AMP-activated protein kinase (AMPK). mdpi.com This activation, in turn, leads to the inhibition of lipid synthesis and hepatic glucose output. mdpi.com The mechanism involves the suppression of key enzymes in the gluconeogenic pathway. cabidigitallibrary.org Specifically, extracts from M. charantia have been shown to decrease gluconeogenesis by inhibiting the enzymes glucose-6-phosphatase and fructose-1,6-bisphosphatase. cabidigitallibrary.org

Furthermore, research on specific cucurbitane-type triterpenoids has demonstrated their ability to inhibit glucose production in liver cells. researchgate.net This suggests that these compounds can directly impact the liver's capacity to produce glucose, thereby contributing to lower blood glucose levels.

Research on Anti-inflammatory Activity

In addition to its metabolic effects, this compound and related compounds have demonstrated significant anti-inflammatory properties. This activity is mediated through the modulation of key inflammatory pathways and the production of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6) in Immune Cells

Chronic inflammation is a key feature of many diseases, and the overproduction of pro-inflammatory cytokines like Interleukin-6 (IL-6) plays a central role. Research has shown that cucurbitane-type triterpenoids from Momordica charantia can effectively inhibit the production of these inflammatory mediators.

A study investigating the anti-inflammatory effects of isolated cucurbitane-type triterpenoids from M. charantia found that these compounds were potent inhibitors of the pro-inflammatory cytokines TNF-α, IL-12 p40, and IL-6 in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. nih.gov All the tested triterpenoids showed inhibitory activity on IL-6 production, with some compounds exhibiting dramatic effects at very low concentrations. nih.gov

Another study focusing on saponins (B1172615) isolated from Momordica charantia, which include karaviloside VI and karaviloside VIII, reported their ability to prevent the production of pro-inflammatory factors such as IL-1β, COX-2, IL-6, and TNF-α in diabetic models and macrophage cell lines. researchgate.net These findings highlight the potential of these compounds to mitigate inflammatory responses by targeting the production of key cytokines. nih.govresearchgate.net

Table 1: Inhibitory Effects of Cucurbitane-Type Triterpenoids on IL-6 Production

| Compound | IC₅₀ (µM) on IL-6 Production |

| Compound 3 | 0.245 |

| Compound 4 | 0.363 |

| Compound 6 | 0.381 |

| Compound 11 | 0.157 |

| Compound 12 | 0.028 |

| SB203580 (Positive Control) | 5.000 |

| Data from a study on LPS-stimulated bone marrow-derived dendritic cells. nih.gov |

Suppression of Inflammatory Signaling Pathways (e.g., NF-κB-NLRP3)

The anti-inflammatory effects of this compound and its related compounds extend to the suppression of key inflammatory signaling pathways, such as the NF-κB-NLRP3 inflammasome pathway. The activation of this pathway is a critical event in the inflammatory response, leading to the production of potent pro-inflammatory cytokines.

Research has indicated that various extracts of Momordica charantia regulate inflammation primarily through the inhibition of the NF-κB signaling pathway. researchgate.net A study on bitter melon extracts and purified cucurbitane-type triterpenoid glycosides demonstrated that these substances antagonize LPS-induced inflammation, likely through the suppression of the NF-κB-NLRP3 pathway. researchgate.netx-mol.com The acetone (B3395972) and methanol (B129727) extracts were found to decrease the LPS-induced expression of genes involved in the formation of the inflammasome complex, including NF-κB, NLRP3, Pycard, and Casp1. researchgate.netx-mol.com

Furthermore, the purified triterpenoids showed differential anti-inflammatory effects on the expression of genes such as IL-1β, NF-κB, NLRP3, Pycard, and Casp1. researchgate.netx-mol.com Molecular docking studies also suggested that these molecules could be potent inhibitors of NF-κB. researchgate.net These findings collectively point towards the ability of these compounds to exert their anti-inflammatory effects by targeting the upstream signaling events that trigger inflammation. researchgate.netx-mol.com

Research on Antiviral Activity

This compound, a cucurbitane-type triterpene glycoside, has been a subject of interest in antiviral research due to its potential interactions with key viral enzymes. Computational and in vitro studies have explored its inhibitory effects, particularly against enzymes crucial for the replication of globally significant viruses.

Inhibition of Viral Enzyme Targets

Research into the anti-infective properties of extracts from Momordica charantia (bitter melon), the natural source of karavilosides, has demonstrated notable inhibitory effects against HIV-I reverse transcriptase (RT). This enzyme is critical for the HIV life cycle, as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. mdpi.comnih.gov The inhibition of this enzyme effectively blocks viral replication. mdpi.com

Extracts from bitter melon have shown potent inhibition of HIV-I reverse transcriptase, with one study reporting a mean inhibition of 76.35% (±3.46%). While specific in vitro data for this compound is not detailed, molecular docking studies have provided insights into the potential interactions of the broader karaviloside family with the enzyme. These computational analyses predict that karavilosides have a significant binding affinity for the reverse transcriptase active site. cumhuriyet.edu.tr

In one such study, various karavilosides were docked into the RT active site, revealing that Karaviloside XI had the highest glide score, indicating a strong potential for inhibition. The binding affinities of Karavilosides VIII, X, and XI were found to be comparable to the established RTI drug Rilpivirine and higher than doxorubicin. cumhuriyet.edu.tr

| Compound | Target Enzyme | Finding | Source |

|---|---|---|---|

| Karaviloside XI | HIV-1 Reverse Transcriptase | Highest glide score among tested karavilosides, indicating strong binding affinity. | |

| Karavilosides VIII, X, XI | HIV-1 Reverse Transcriptase | Binding affinity comparable to Rilpivirine and higher than doxorubicin. |

The main protease (Mpro, or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, processing viral polyproteins to produce functional proteins. cumhuriyet.edu.trnih.gov This makes it a prime target for antiviral drug development. nih.govmdpi.com

In silico studies have been conducted to screen natural compounds for their potential to inhibit SARS-CoV-2 Mpro. In one such computational analysis, this compound was identified as a potential inhibitor, exhibiting a strong binding affinity with a docking score of -9.39. A separate molecular docking study on components from Momordica charantia identified the closely related Karaviloside III as having the most significant negative docking score (-9.36) against a SARS-CoV-2 protein, suggesting higher inhibitory activity compared to other compounds in the extract and even some FDA-approved drugs used in the comparison. frontiersin.org These computational findings suggest that this compound may interact with the active site of Mpro, potentially disrupting its function and inhibiting viral replication.

Interaction with HIV-I Reverse Transcriptase

Research on Antiproliferative and Cytotoxic Activity

This compound has also been investigated for its potential role in cancer research, specifically for its antiproliferative and cytotoxic effects against various cancer cell lines.

General Antiproliferative Effects

This compound is among a class of cucurbitane-type triterpenoids from Momordica charantia that are recognized for their antiproliferative properties. These compounds are believed to interfere with the growth and proliferation of cancer cells. frontiersin.org The antiproliferative activity of Karaviloside I, II, and III has been noted in phytochemical reviews of the plant.

Cytotoxic Activity Against Specific Cell Lines (e.g., Hepatic Stellate Cells, HCC cells)

Research has delved into the cytotoxic effects of karavilosides on specific cell types involved in liver diseases. While much of the detailed research has focused on the structurally similar Karaviloside III, it provides valuable insights into the potential activity of this compound class.

Activated hepatic stellate cells (HSCs) are key drivers of liver fibrosis. Studies have demonstrated that Karaviloside III exhibits potent cytotoxic activity against activated murine hepatic stellate cells (t-HSC/Cl-6). frontiersin.org This suggests a potential role in combating the progression of hepatic fibrosis.

Furthermore, significant cytotoxic activity has been observed against human hepatocellular carcinoma (HCC) cell lines. frontiersin.org Specifically, Karaviloside III showed potent activity against Hep3B and HepG2 cells. In one study, Karaviloside III demonstrated IC50 values of 3.74 µM against t-HSC/Cl-6 cells, 16.68 µM against Hep3B cells, and 4.12 µM against HepG2 cells. In contrast, a study that examined this compound's effect on head and neck cancer cells noted that it required much higher concentrations (>50 µg/mL) to achieve even moderate (~40%) cell death compared to other compounds.

| Compound | Cell Line | Activity Type | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Karaviloside III | t-HSC/Cl-6 (Murine Hepatic Stellate Cells) | Cytotoxic | 3.74 ± 0.13 | |

| Karaviloside III | Hep3B (Hepatocellular Carcinoma) | Cytotoxic | 16.68 ± 2.07 | |

| Karaviloside III | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | 4.12 ± 0.36 |

Research on Antiobesity and Hypolipidemic Potential

This compound, a cucurbitane-type triterpenoid glycoside found in Momordica charantia (bitter melon), has been identified as a compound of interest in the research on obesity and hyperlipidemia. semanticscholar.orgnih.gov Studies on bitter melon extracts, which contain a variety of bioactive compounds including karavilosides, suggest a potential role in lowering lipids and combating obesity. semanticscholar.org The mechanisms are thought to involve the modulation of various metabolic pathways in different tissues, which may help prevent the excessive accumulation of visceral fat and the enlargement of adipocytes, which are fat cells. semanticscholar.org Research suggests that the plant's extracts may influence key regulators of fat metabolism, such as AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptors (PPARs), and sterol regulatory element-binding proteins (SREBPs). semanticscholar.orgnih.gov

The potential antiobesity and hypolipidemic effects of this compound are linked to its ability to modulate the expression of genes involved in lipid metabolism. Research on Momordica charantia, of which this compound is a key constituent, indicates a significant impact on adipocyte (fat cell) function and lipid synthesis.

Studies have shown that bitter melon extracts can suppress the accumulation of visceral fat and inhibit adipocyte hypertrophy, a condition characterized by the enlargement of fat cells. nih.gov This effect is associated with the downregulation of several critical lipogenic genes in adipose tissue. nih.gov For instance, supplementation with bitter melon powder in diet-induced obese rats led to significantly lower mRNA levels of fatty acid synthase (FAS), acetyl-CoA carboxylase-1 (ACC1), lipoprotein lipase (B570770) (LPL), and adipocyte fatty acid-binding protein (aP2). nih.gov These genes are instrumental in the synthesis and uptake of fatty acids.

Further investigations into the molecular mechanisms reveal that extracts from the plant can activate the AMPK signaling pathway. mdpi.com AMPK is a central regulator of cellular energy balance; its activation can suppress the synthesis of fatty acids and cholesterol. mdpi.comnih.gov Activated AMPK can inhibit downstream targets like SREBP-1c, a major transcription factor that promotes the expression of lipogenic genes, including ACC and FAS. mdpi.com In studies with high-fat diet-fed mice, M. charantia leaf extract increased the phosphorylation of AMPK and ACC, which inhibits their activity, and decreased the expression of SREBP-1c and FAS. mdpi.com

Additionally, specific cucurbitane-type triterpenoids, including this compound, have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B). nih.gov PTP1B is a negative regulator of insulin and leptin signaling pathways, which are crucial for controlling glucose and lipid metabolism. nih.gov By inhibiting this enzyme, compounds like this compound may contribute to improved metabolic regulation.

Table 1: Effect of Momordica charantia Extracts (containing this compound) on Adipose Tissue Gene Expression

| Gene | Function | Effect of M. charantia Extract |

| AMPK (AMP-activated protein kinase) | Cellular energy sensor, inhibits lipid synthesis | Activation/Increased phosphorylation mdpi.com |

| SREBP-1c (Sterol regulatory element-binding protein-1c) | Transcription factor for lipogenic genes | Downregulation nih.govmdpi.com |

| FAS (Fatty Acid Synthase) | Key enzyme in fatty acid synthesis | Downregulation nih.govmdpi.com |

| ACC1 (Acetyl-CoA Carboxylase-1) | Rate-limiting enzyme in fatty acid synthesis | Downregulation/Increased phosphorylation nih.govmdpi.com |

| LPL (Lipoprotein Lipase) | Enzyme for hydrolyzing triglycerides | Downregulation nih.gov |

| aP2 (Adipocyte fatty acid-binding protein) | Intracellular lipid transport | Downregulation nih.gov |

Research on Antimicrobial Activity

This compound is a component of Momordica charantia extracts that have demonstrated notable antimicrobial properties. nih.gov The anti-infective potential of these extracts has been evaluated against a range of pathogenic microbes, with molecular docking studies suggesting that karavilosides are significant contributors to this biological activity. nih.govnih.gov

Extracts from various parts of the Momordica charantia fruit have been tested for their efficacy against common bacterial pathogens. nih.gov In vitro studies have confirmed antibacterial activity against both Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. nih.govresearchgate.net

The antifungal potential of Momordica charantia extracts containing this compound has also been a subject of investigation. nih.gov Research has confirmed that these extracts possess activity against the opportunistic fungal pathogen Candida albicans, a common cause of candidiasis. nih.govresearchgate.net

In a comparative study of extracts from Indian and Saudi Arabian bitter melon, significant antifungal activity was observed. The minimum inhibitory concentrations (MICs) against Candida albicans were found to be in the range of 0.08–1.0 mg/mL. nih.gov The minimum fungicidal concentrations (MFCs) were also determined to be within the same range (0.08–1.0 mg/mL), indicating a potent effect. nih.gov Statistical analysis suggested that the presence of karavilosides was significantly associated with the observed antifungal activity against C. albicans. nih.gov

Table 2: Antimicrobial Activity of Momordica charantia Extracts (containing this compound)

| Pathogen | Type | MIC Range (mg/mL) | MBC/MFC Range (mg/mL) |

| Escherichia coli | Bacterium | 0.3 - 3.0 nih.gov | 1.0 - 3.0 nih.gov |

| Staphylococcus aureus | Bacterium | 3.0 nih.gov | 3.0 - >3.0 nih.gov |

| Candida albicans | Fungus | 0.08 - 1.0 nih.gov | 0.08 - 1.0 nih.gov |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration

Biosynthetic Pathways and Chemical Derivatization

Overview of Cucurbitane Triterpenoid (B12794562) Biosynthesis in Momordica charantia L.

The biosynthesis of cucurbitane triterpenoids in Momordica charantia (bitter melon) is a complex multi-step process that begins with a common precursor for all plant triterpenes. The initial building block, 2,3-oxidosqualene (B107256), is synthesized through the cytosolic mevalonate (B85504) (MVA) pathway. mdpi.com The first crucial step in generating the characteristic triterpene diversity is the cyclization of this linear precursor by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comresearchgate.net

In M. charantia, research has identified several OSC genes responsible for producing different triterpene skeletons. researchgate.net The enzyme cucurbitadienol (B1255190) synthase (McCBS) is specifically responsible for the formation of the cucurbitadienol, the foundational tetracyclic structure of all cucurbitacins. researchgate.netnih.gov Following the creation of this core skeleton, a series of extensive modifications occur. These subsequent steps, which lead to the vast array of over 270 cucurbitane-type triterpenoids identified from this genus, involve oxidation and glycosylation. nih.govnih.gov The oxidation reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which add hydroxyl groups and other oxygen-containing functionalities to the cucurbitadienol scaffold. mdpi.comnih.govnih.gov Finally, UDP-glycosyltransferases (UGTs) attach various sugar moieties to the oxidized aglycone, yielding the final triterpenoid glycosides. mdpi.comnih.gov

Research using RNA-seq analysis has revealed that while cucurbitacins accumulate in the fruits of M. charantia, the highest expression of the cucurbitadienol synthase gene (McCBS) is found in the leaves. researchgate.net This suggests that the initial steps of biosynthesis occur in the leaves, after which the compounds may be transported to the fruit for storage. researchgate.net

Table 1: Key Enzymes in Cucurbitane Triterpenoid Biosynthesis

| Enzyme Class | Specific Enzyme (from M. charantia) | Function | Reference |

|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | Cucurbitadienol Synthase (McCBS) | Cyclization of 2,3-oxidosqualene to cucurbitadienol | researchgate.net |

| Cytochrome P450 Monooxygenase (CYP450) | Not specified for Karaviloside II | Oxidation of the triterpene skeleton | mdpi.comnih.gov |

Identification of Enzymatic Steps and Precursor Compounds in this compound Formation

This compound is a cucurbitane-type triterpene glycoside. Its biosynthesis follows the general pathway outlined above, culminating in specific modification steps that define its final structure. The direct precursor to this compound is its aglycone (the non-sugar part), a triterpene known as Karavilagenin C. cabidigitallibrary.org

The formation of this compound from Karavilagenin C is a glycosylation reaction. In this step, a sugar molecule is attached to the Karavilagenin C core. This process is catalyzed by a specific UDP-glycosyltransferase (UGT). mdpi.comnih.gov While the general class of enzymes responsible for this transformation is known, the specific UGT that selectively acts on Karavilagenin C to produce this compound has not yet been identified in the scientific literature. The co-isolation of Karavilagenin C alongside this compound and other related glycosides (Karaviloside I, III, IV, and V) from the dried fruit of Sri Lankan M. charantia provides strong evidence for this precursor-product relationship. cabidigitallibrary.org

The biosynthesis can be summarized as the enzymatic formation of the Karavilagenin C skeleton, which is then subject to a final glycosylation step to yield this compound.

Table 2: Precursor Compounds in this compound Biosynthesis

| Compound | Type | Role | Reference |

|---|---|---|---|

| 2,3-Oxidosqualene | Acyclic Triterpene Precursor | Initial substrate for cyclization | mdpi.comnih.gov |

| Cucurbitadienol | Tetracyclic Triterpene | Core skeleton of cucurbitacins | nih.gov |

Synthetic and Semisynthetic Approaches to this compound Analogs and Derivatives

While the total synthesis of complex natural products like this compound is challenging, researchers have successfully used its aglycone, Karavilagenin C, as a starting material for semisynthetic modifications. researchgate.net These approaches allow for the creation of novel analogs and derivatives, which can be studied to understand structure-activity relationships.

One documented approach involves the acylation of Karavilagenin C, which was isolated from the medicinal plant Momordica balsamina, a relative of M. charantia. researchgate.netuatlantica.pt In these studies, Karavilagenin C was treated with various alkanoyl anhydrides and aroyl chlorides to produce a series of new ester derivatives. researchgate.net This method led to the creation of eighteen novel compounds, termed karavoates A-R. researchgate.net

For example, specific derivatives known as Karavoate B and Karavoate D were synthesized through the diacylation of Karavilagenin C using acetic anhydride (B1165640) and propionic anhydride, respectively. uatlantica.pt This modification, converting the hydroxyl groups of the natural precursor into ester functionalities, demonstrates a viable strategy for generating derivatives with altered chemical properties. uatlantica.ptresearchgate.net Such semi-synthetic work highlights how natural scaffolds can be chemically diversified to create libraries of related compounds. researchgate.net

Advanced Research Methodologies and Computational Approaches in Karaviloside Ii Studies

In Vitro Experimental Models for Bioactivity Assessment (e.g., Cell Culture Assays, Enzyme Inhibition Assays)

In vitro experimental models are fundamental in the preliminary assessment of a compound's biological activity. These assays, conducted in a controlled environment outside of a living organism, provide crucial data on potential therapeutic effects. For Karaviloside II, these studies have involved both enzyme inhibition and cell-based assays to screen for various bioactivities.

Enzyme Inhibition Assays: Enzyme inhibition assays are designed to determine a compound's ability to interfere with the activity of a specific enzyme, which is often a key factor in a disease pathway. Research has shown that this compound exhibits noteworthy inhibitory effects against enzymes relevant to metabolic diseases. Specifically, it has demonstrated remarkable inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-amylase, two enzymes implicated in the regulation of glucose metabolism. researchgate.net

Cell Culture Assays: Cell culture assays utilize living cells grown in laboratory conditions to investigate the cellular response to a compound. In studies involving human hepatocarcinoma (HepG2) cells, this compound was evaluated for its effect on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.gov These assays are also used to determine cytotoxicity. In the HepG2 cell model, this compound displayed no cellular toxicity at a concentration of 5.0 μM. nih.gov

| Assay Type | Target | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | α-Amylase | Enzymatic Assay | Demonstrated remarkable inhibitory activity. | researchgate.net |

| Enzyme Inhibition | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzymatic Assay | Showed remarkable inhibitory activity. | researchgate.net |

| Cell-Based Assay | NF-κB Activation | Human Hepatocarcinoma (HepG2) Cells | Evaluated for effects on the NF-κB pathway. | nih.gov |

| Cytotoxicity Assay | Cell Viability | Human Hepatocarcinoma (HepG2) Cells | No cellular toxicity observed at 5.0 μM. | nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). This method is instrumental in predicting binding affinity and understanding the molecular interactions that stabilize the ligand-receptor complex.

In silico studies have employed molecular docking to explore the interaction of this compound with key enzymatic targets. In one such study, this compound was docked against α-amylase (PDB ID: 1HNY), a target for diabetes management. The simulation revealed a strong binding affinity, with a calculated energy of -9.39 kcal/mol. tandfonline.comresearchgate.netnih.gov Another virtual screening identified this compound as a potential inhibitor of the Keap1 kelch domain, with a binding energy of -10.0 kcal/mol, although other compounds were selected for further analysis in that particular study. nih.gov These docking studies help to visualize the binding pose and identify the specific amino acid residues involved in the interaction, providing a structural basis for the compound's inhibitory activity.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Significance | Reference |

|---|---|---|---|---|

| α-Amylase | 1HNY | -9.39 | Suggests strong interaction and potential for enzyme inhibition. | tandfonline.comresearchgate.netnih.gov |

| Keap1 Kelch Domain | Not Specified | -10.0 | Identified as a potential binder in a virtual screening assay. | nih.gov |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and analyze any conformational changes in the protein or ligand upon binding.

This compound has been included in computational studies where MD simulations were conducted for periods up to 100 nanoseconds to evaluate the stability of protein-ligand complexes. tandfonline.comnih.gov Such simulations analyze parameters like the Root Mean Square Deviation (RMSD) of atomic positions to determine if the ligand remains stably bound within the target's active site. Other metrics, such as the Root Mean Square Fluctuation (RMSF), help identify which parts of the protein-ligand complex are flexible or rigid. Although detailed results often focus on the highest-ranking compounds in a screening, the inclusion of this compound in these analyses underscores the utility of MD simulations for validating and refining the predictions made by molecular docking. tandfonline.comnih.gov

Network Pharmacology and System-Level Analysis of Biological Targets and Pathways

For natural products from sources like Momordica charantia, which contain numerous bioactive compounds, network pharmacology is a valuable tool for screening active ingredients and identifying their collective impact on disease-related pathways. besjournal.com While specific network pharmacology studies focusing solely on this compound are not widely detailed, the methodology is highly applicable. A typical workflow would involve identifying the potential protein targets of this compound from databases and docking studies, constructing a compound-target interaction network, and then performing pathway and gene ontology enrichment analysis. This would illuminate the biological processes most likely to be modulated by this compound, providing a holistic view of its bioactivity.

LC-HRESIMS for Metabolite Identification and Profiling

Liquid Chromatography-High Resolution Electrospray Ionization Mass Spectrometry (LC-HRESIMS) is a powerful analytical technique essential for the identification and profiling of secondary metabolites in complex natural product extracts. It combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a high-resolution mass spectrometer, enabling the precise determination of elemental compositions and the identification of compounds.

LC-HRESIMS has been instrumental in the analysis of extracts from Momordica charantia (bitter melon), leading to the unambiguous identification of this compound. nih.govmdpi.com In these analyses, the compound is separated from the mixture and ionized, and its mass-to-charge ratio (m/z) is measured with high precision. This allows for the confident assignment of a molecular formula. The data from these analyses serve as a definitive confirmation of the presence of this compound in the extract. nih.govmdpi.combiomedpharmajournal.org

| Analytical Technique | Parameter | Value for this compound | Reference |

|---|---|---|---|

| LC-HRESIMS | Retention Time (min) | 21.54 | nih.govmdpi.com |

| Observed Mass [M+H]+ (m/z) | 649.46745 | nih.govmdpi.com | |

| Molecular Formula | C38H64O8 | nih.govmdpi.com |

Future Research Directions and Translational Potential

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

While Karaviloside II has been identified as a bioactive compound, a comprehensive understanding of its molecular interactions remains a critical area for future investigation. mdpi.com Current knowledge points to its potential role in various cellular processes, but the specific proteins and signaling pathways it directly modulates are not fully elucidated. mdpi.com

Future research should prioritize the identification of novel biological targets for this compound. Techniques such as affinity chromatography, and computational target prediction can be employed to uncover its direct binding partners within the cell. Unraveling these targets will provide crucial insights into its mechanisms of action, which are currently described in broad terms such as antiproliferative and antidiabetic. semanticscholar.org For instance, while it is known to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-amylase, the full spectrum of its enzymatic and receptor interactions is yet to be discovered. mdpi.comresearchgate.net A deeper understanding of these mechanisms could reveal novel therapeutic applications for a range of diseases. mdpi.com

Exploration of Synergistic Effects with Other Bioactive Compounds from Momordica charantia L.

The medicinal efficacy of Momordica charantia is often attributed to the combined action of its diverse phytochemicals. biomedpharmajournal.org Therefore, investigating the synergistic effects of this compound with other compounds from the plant is a promising avenue for enhancing its therapeutic potential. phcogj.com

Studies have already demonstrated the synergistic potential of M. charantia extracts in various contexts, such as enhancing the activity of antibiotics. phcogj.com It is plausible that this compound, in combination with other triterpenoids, saponins (B1172615), or polyphenols present in the plant, could exhibit enhanced bioactivity. researchgate.net For example, research could explore combinations of this compound with compounds like Momordicine-I or Kuguacin J to assess potential synergistic anticancer effects. biomedpharmajournal.org Similarly, its interaction with other hypoglycemic compounds from bitter melon could lead to more potent antidiabetic formulations. mdpi.com Such studies would not only optimize the therapeutic use of this compound but also validate the traditional use of whole plant extracts. biomedpharmajournal.org

| Bioactive Compound from M. charantia | Potential for Synergistic Effects with this compound |

| Momordicine-I | Enhanced anticancer activity biomedpharmajournal.orgnih.gov |

| Kuguacin J | Potentiated antiproliferative effects in cancer cells biomedpharmajournal.org |

| Charantin | Improved hypoglycemic and antidiabetic action nih.govphcogrev.com |

| Polypeptide-p | Synergistic insulin-like effects nih.gov |

| MAP30 | Combined antiviral and immunomodulatory activity biomedpharmajournal.orgphcogj.com |

Advancements in Biosynthetic Engineering for Enhanced this compound Production

The natural abundance of this compound in Momordica charantia can be a limiting factor for large-scale production and research. phcogrev.com Metabolic and biosynthetic engineering offer a viable solution to this challenge.

The biosynthetic pathway of cucurbitane-type triterpenoids, to which this compound belongs, begins with the mevalonate (B85504) pathway. phcogrev.comahs.ac.cn Key enzymes in this pathway, such as oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs), play a crucial role in the formation of the diverse triterpenoid (B12794562) skeletons. researchgate.netnih.gov By identifying and overexpressing the specific genes responsible for the synthesis of this compound in microbial or plant-based systems, its production can be significantly enhanced. phcogrev.comnih.gov For instance, engineered yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana) have been successfully used to produce key triterpenoid intermediates. nih.gov Further research into the specific enzymes that catalyze the final glycosylation steps to form this compound is necessary to fully reconstruct its biosynthetic pathway for heterologous production.

Development of Advanced Delivery Systems for Preclinical Applications

The therapeutic efficacy of this compound in preclinical models can be significantly improved through the development of advanced drug delivery systems. preprints.org These systems aim to enhance bioavailability, target specific tissues, and control the release of the compound. preprints.orgnih.gov

Nanoparticle-based delivery systems, such as liposomes and charge-reversible nanoparticles, hold immense promise. preprints.orgnih.gov Encapsulating this compound within these nanocarriers can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes. preprints.org For instance, charge-reversible nanoparticles can be designed to have a neutral or negative surface charge in the bloodstream to minimize non-specific interactions and then switch to a positive charge at the target site (e.g., a tumor microenvironment) to enhance cellular uptake. nih.gov The development of such targeted delivery systems will be crucial for translating the in vitro bioactivity of this compound into effective in vivo therapeutic outcomes. mdpi.com

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Bioactivity

A holistic understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. researcher.life This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound. pageplace.de

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound, researchers can identify the key pathways and networks it modulates. pageplace.de This data can help to validate predicted biological targets and uncover novel mechanisms of action. informaticsjournals.co.in Furthermore, integrating this information with network pharmacology can help to build predictive models of this compound's effects and identify potential synergistic interactions with other compounds. informaticsjournals.co.in Such a systems-level approach is essential for moving beyond a single-target, single-compound paradigm and embracing the complexity of natural product pharmacology. researchgate.net

Q & A

Q. Answer :

- In vitro models : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and efflux ratios (P-gp involvement) .

- In vivo pharmacokinetics (PK) : Administer this compound orally/in intravenously to rodents; collect plasma samples at timed intervals. Quantify via LC-MS/MS .

- Solubility enhancement : Test cyclodextrin complexes or nanoformulations to improve oral bioavailability.

- Tissue distribution : Use radiolabeled this compound to track accumulation in target organs (e.g., liver, pancreas).

Reference for primary data collection principles.

Basic: How to ensure reproducibility in this compound’s bioactivity studies?

Q. Answer :

- Standardize extraction : Use fresh Momordica charantia fruit, identical drying conditions, and validated solvent systems (e.g., 70% ethanol) .

- Control variables : Maintain consistent enzyme lots, substrate concentrations, and incubation times.

- Blind experiments : Assign compound codes to avoid bias in activity scoring.

- Report metrics : Include IC₅₀, Hill slopes, and statistical significance (p < 0.05) in triplicate .

Follow ’s guidelines for experimental detail disclosure.

Advanced: What computational approaches predict this compound’s off-target effects in metabolic pathways?

Q. Answer :

- Target fishing : Use SwissTargetPrediction or PharmMapper to identify potential off-targets (e.g., kinases, GPCRs).

- Molecular dynamics (MD) simulations : Simulate this compound’s interactions with off-targets (e.g., COX-2) over 100 ns to assess binding stability .

- Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to map secondary pathways affected.

- Validate experimentally : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) for high-scoring targets.

Reference for hypothesis-testing frameworks.

Basic: What spectroscopic methods confirm this compound’s structural identity?

Q. Answer :

- NMR spectroscopy : Assign ¹H/¹³C signals (e.g., ester carbonyl at ~170 ppm) and compare to published data .

- IR spectroscopy : Identify functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹).

- High-resolution MS : Confirm molecular formula (e.g., [M+Na]+ at m/z 789.3421).

Document spectra in supplementary materials per ’s requirements.

Advanced: How to design a study reconciling this compound’s anti-inflammatory and anti-diabetic mechanisms?

Q. Answer :

- Multi-omics integration : Perform transcriptomics (RNA-seq) on treated macrophages to link IL-6/TNF-α suppression () with insulin signaling pathways.

- Pathway enrichment analysis : Use DAVID or KEGG to identify overlapping pathways (e.g., NF-κB and PI3K/Akt).

- Dose-response correlation : Test if anti-inflammatory EC₅₀ aligns with anti-diabetic IC₅₀.

- Use diabetic inflammation models : Evaluate this compound in high-fat-diet-induced diabetic mice with systemic inflammation.

Apply ’s criteria for focused research questions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.